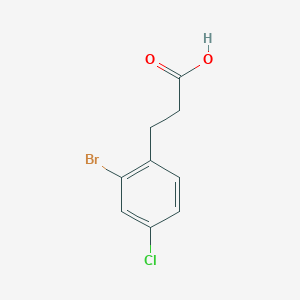3-(2-Bromo-4-chlorophenyl)propanoic acid
CAS No.: 66192-04-9
Cat. No.: VC4371900
Molecular Formula: C9H8BrClO2
Molecular Weight: 263.52
* For research use only. Not for human or veterinary use.

| CAS No. | 66192-04-9 |
|---|---|
| Molecular Formula | C9H8BrClO2 |
| Molecular Weight | 263.52 |
| IUPAC Name | 3-(2-bromo-4-chlorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H8BrClO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
| Standard InChI Key | XHXKZBOVNCLNHW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Br)CCC(=O)O |
Chemical and Physical Properties
Structural Characteristics
The compound’s IUPAC name is 3-(2-bromo-4-chlorophenyl)propanoic acid, and its SMILES notation is . The presence of bromine and chlorine atoms introduces steric and electronic effects that influence reactivity. The propanoic acid group enhances solubility in polar solvents and facilitates derivatization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 263.52 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Limited data; polar solvents | |
| Density | 1.6–1.8 g/cm³ (estimated) | - |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves halogenation and Friedel-Crafts acylation. A reported method uses 3-(2-chlorophenyl)propanoic acid as a precursor:
-
Bromination: Treatment with bromine () or -bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., ) introduces the bromine atom.
-
Cyclization: Oxalyl chloride () and in dichloromethane facilitate cyclization, yielding the target compound .
-
Reactants: 3-(2-Chlorophenyl)propanoic acid (4.4 g), oxalyl chloride (3.6 mL), (2.7 g).
-
Conditions: Reflux in dichloromethane at 40°C for 3 hours.
-
Yield: 3.7 g (84%).
Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and safety. Multi-step halogenation under controlled conditions minimizes byproducts. Purification via column chromatography (cyclohexane/ethyl acetate) ensures high purity .
Biological Activities and Applications
Table 2: Comparative Bioactivity of Halogenated Propanoic Acids
Industrial Applications
-
Pharmaceutical Intermediates: Used in synthesizing indanone derivatives for anti-Parkinson’s drugs .
-
Agrochemicals: Precursor for herbicides and pesticides due to halogen-mediated bioactivity .
Comparative Analysis with Structural Analogs
Effect of Halogen Position
-
2-Bromo-4-chloro Substitution: Enhances electrophilic aromatic substitution reactivity compared to 3- or 4-halogenated analogs .
-
Bromine vs. Fluorine: Bromine’s larger atomic radius increases steric hindrance, reducing metabolic degradation rates .
Future Research Directions
-
Mechanistic Studies: Elucidate COX-2 inhibition pathways.
-
Derivatization: Explore ester or amide derivatives for enhanced bioavailability.
-
Ecotoxicology: Assess long-term environmental impacts.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume